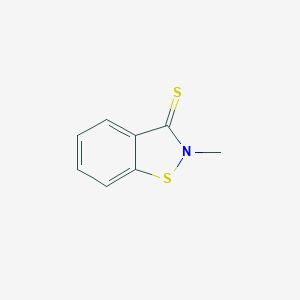
2-Methyl-1,2-benzothiazole-3(2h)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,2-benzothiazole-3(2h)-thione is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is also commonly known as MBT or mercaptobenzothiazole. It is a heterocyclic organic compound that contains a thiazole ring and a thione group. MBT has been extensively studied for its synthesis methods, mechanism of action, and its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MBT is not fully understood. However, studies have suggested that MBT may act by inhibiting the activity of certain enzymes, such as metalloproteinases, which are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. MBT has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as an anticancer agent.
Effets Biochimiques Et Physiologiques
MBT has been shown to have various biochemical and physiological effects. Studies have shown that MBT can inhibit the growth of cancer cells in vitro and in vivo. MBT has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as an anticancer agent. In addition, MBT has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MBT has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. However, MBT also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on MBT. One area of research is the development of MBT-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of MBT's mechanism of action and its potential side effects. Additionally, there is a need for further studies on the use of MBT in agriculture and its potential impact on the environment.
Conclusion
In conclusion, MBT is a heterocyclic organic compound that has garnered significant attention in scientific research due to its potential applications in various fields. MBT can be synthesized through various methods and has been extensively studied for its potential as an anticancer agent, antioxidant, and anti-inflammatory agent. MBT has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. However, further studies are needed to fully understand its mechanism of action and potential side effects. There are several future directions for research on MBT, including the development of MBT-based drugs for the treatment of cancer and neurodegenerative diseases, and the study of MBT's impact on the environment.
Méthodes De Synthèse
MBT can be synthesized through various methods, including the reaction of 2-mercaptobenzothiazole with methyl iodide in the presence of a base, and the reaction of 2-aminobenzenethiol with carbon disulfide in the presence of a base. The latter method is the most commonly used method for the synthesis of MBT. The reaction of 2-aminobenzenethiol with carbon disulfide produces 2-mercaptobenzothiazole, which is then further reacted with methyl iodide to produce MBT.
Applications De Recherche Scientifique
MBT has been extensively studied for its potential applications in various fields, including the rubber industry, agriculture, and biomedical research. In the rubber industry, MBT is used as a vulcanization accelerator, which improves the physical properties of rubber. In agriculture, MBT is used as a fungicide to control fungal diseases in crops. In biomedical research, MBT has been studied for its potential as an anticancer agent, antioxidant, and anti-inflammatory agent.
Propriétés
Numéro CAS |
15871-24-6 |
|---|---|
Nom du produit |
2-Methyl-1,2-benzothiazole-3(2h)-thione |
Formule moléculaire |
C8H7NS2 |
Poids moléculaire |
181.3 g/mol |
Nom IUPAC |
2-methyl-1,2-benzothiazole-3-thione |
InChI |
InChI=1S/C8H7NS2/c1-9-8(10)6-4-2-3-5-7(6)11-9/h2-5H,1H3 |
Clé InChI |
RHJDOWRMOQVRAU-UHFFFAOYSA-N |
SMILES |
CN1C(=S)C2=CC=CC=C2S1 |
SMILES canonique |
CN1C(=S)C2=CC=CC=C2S1 |
Autres numéros CAS |
15871-24-6 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



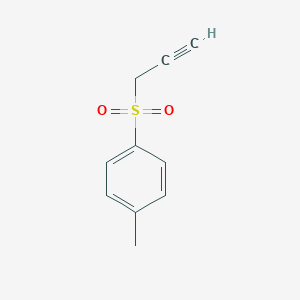
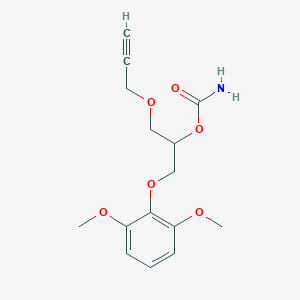
![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)
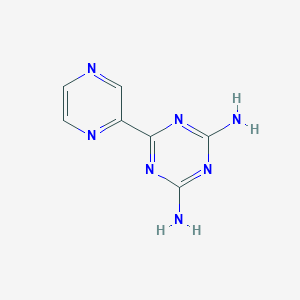
![2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol](/img/structure/B94872.png)
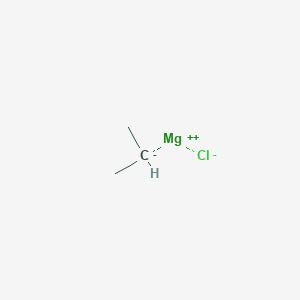
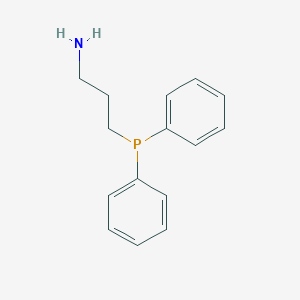
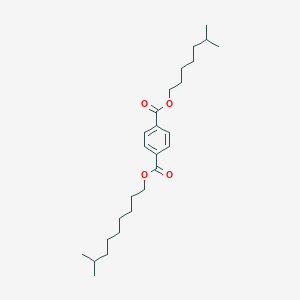
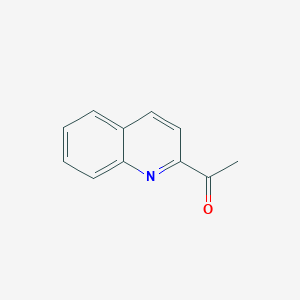
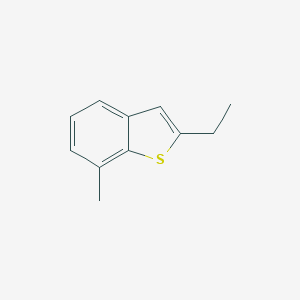
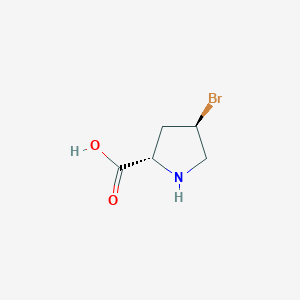
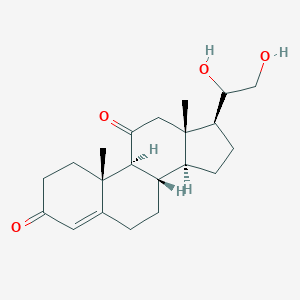

![Methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate](/img/structure/B94887.png)